N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
CAS No.: 1008690-48-9
Cat. No.: VC21390858
Molecular Formula: C21H23ClN2O3
Molecular Weight: 386.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008690-48-9 |
|---|---|
| Molecular Formula | C21H23ClN2O3 |
| Molecular Weight | 386.9g/mol |
| IUPAC Name | N-[1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide |
| Standard InChI | InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-18(12-13)19(23-15(3)25)21(26)24(20)9-4-10-27-17-7-5-16(22)6-8-17/h5-8,11-12,19H,4,9-10H2,1-3H3,(H,23,25) |
| Standard InChI Key | HHCDMDHLPWYYFM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C |
Introduction
N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a complex organic compound with a molecular formula of C21H23ClN2O3 and a molecular weight of 386.9 g/mol . This compound belongs to the indole class, which is known for its diverse biological activities, including anti-inflammatory properties.
Potential Biological Activities
Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Given its structural features, N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide may exhibit similar activities. Specifically, its anti-inflammatory potential is highlighted by related indole compounds.
Synthesis and Chemical Reactions
While specific synthesis details for this compound are not readily available, indole derivatives are typically synthesized through various methods, including the Fisher indole synthesis or the Leimgruber-Batcho synthesis. The presence of the chlorophenoxy group suggests that it could be introduced through a nucleophilic substitution reaction involving a chlorophenol derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume